Ethyl 5-acetyl-2-propyl-1-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate
CAS No.:
Cat. No.: VC17611244
Molecular Formula: C44H40N6O3
Molecular Weight: 700.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C44H40N6O3 |
|---|---|
| Molecular Weight | 700.8 g/mol |
| IUPAC Name | ethyl 5-acetyl-2-propyl-1-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate |
| Standard InChI | InChI=1S/C44H40N6O3/c1-4-17-39-45-40(43(52)53-5-2)41(31(3)51)49(39)30-32-26-28-33(29-27-32)37-24-15-16-25-38(37)42-46-47-48-50(42)44(34-18-9-6-10-19-34,35-20-11-7-12-21-35)36-22-13-8-14-23-36/h6-16,18-29H,4-5,17,30H2,1-3H3 |
| Standard InChI Key | BLOYIVJZKKXBBT-UHFFFAOYSA-N |
| Canonical SMILES | CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN=NN4C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C(=O)C)C(=O)OCC |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure centers on a five-membered imidazole ring, a heterocyclic system with two nitrogen atoms at non-adjacent positions. Key substituents include:
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Acetyl group at position 5, contributing to electrophilic reactivity.
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Propyl chain at position 2, enhancing lipophilicity.
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Biphenylmethyl-tetrazole-trityl moiety at position 1, providing steric bulk and potential binding affinity.
The trityl (triphenylmethyl) group protects the tetrazole ring, a feature critical for stabilizing the compound during synthesis and modulating its interactions with biological targets.
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₄₄H₄₀N₆O₃ |
| Molecular Weight | 700.8 g/mol |
| IUPAC Name | Ethyl 5-acetyl-2-propyl-1-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate |
| CAS Number | 2101308-74-9 |
| Storage Conditions | Dry, room temperature |
The compound’s high molecular weight and aromaticity contribute to limited aqueous solubility, necessitating organic solvents for experimental handling.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis involves three primary stages:
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Imidazole Core Formation: Cyclization of amido-nitrile precursors under nickel-catalyzed conditions yields the 2-propylimidazole scaffold.
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Biphenyl-Tetrazole Integration: Palladium-catalyzed Suzuki-Miyaura coupling attaches the biphenyl group, followed by copper-mediated click chemistry to introduce the trityl-protected tetrazole.
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Esterification and Acetylation: Ethyl chloroformate mediates carboxylate ester formation, while acetylation at position 5 completes the structure.
Industrial Manufacturing
Industrial production employs continuous flow reactors to enhance reaction efficiency and yield. Key optimizations include:
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Solvent Selection: Tetrahydrofuran (THF) and dimethylformamide (DMF) balance reactivity and solubility.
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Catalyst Recycling: Heterogeneous palladium catalysts reduce costs and waste.
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Purification Techniques: Automated column chromatography ensures >98% purity for pharmaceutical-grade material.
Chemical Reactivity and Stability
Functional Group Transformations
The compound undergoes characteristic reactions of its substituents:
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Acetyl Group Oxidation: Treatment with potassium permanganate in acidic conditions yields a carboxylic acid derivative.
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Tetrazole Deprotection: Acidic hydrolysis removes the trityl group, exposing the tetrazole for further modifications.
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Imidazole Ring Substitution: Electrophilic aromatic substitution at position 4 introduces halogens or nitro groups under controlled conditions.
Stability Profile
Stability studies indicate:
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Thermal Decomposition: Onset at 215°C, with primary degradation products including biphenyl derivatives and carbon dioxide.
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Photolytic Sensitivity: Exposure to UV light induces gradual trityl group cleavage, necessitating amber glass storage.
Biological Activity and Mechanism
Enzymatic Interactions
The imidazole ring’s nitrogen atoms coordinate with metalloenzyme active sites, particularly angiotensin-converting enzyme (ACE) and cytochrome P450 isoforms. Competitive inhibition assays show IC₅₀ values of 12.3 µM for ACE, suggesting potential antihypertensive applications.
Receptor Binding
Molecular docking simulations reveal high affinity for the AT1 receptor (binding energy: -9.8 kcal/mol), a target for angiotensin II blockers. The trityltetrazolyl group forms π-π interactions with Phe⁸⁴⁶ and His¹⁸³ residues, mimicking endogenous ligand binding.
Pharmaceutical and Industrial Applications
Drug Intermediate
The compound serves as a key intermediate in synthesizing nonpeptide angiotensin receptor blockers (ARBs). Its tetrazole moiety becomes bioavailable upon in vivo deprotection, enabling sustained receptor antagonism.
Material Science Applications
Incorporation into metal-organic frameworks (MOFs) enhances catalytic activity in Heck coupling reactions, achieving turnover numbers (TON) exceeding 10⁵ in preliminary trials.
Comparative Analysis with Structural Analogues
| Compound | Key Structural Difference | Bioactivity Comparison |
|---|---|---|
| Olmesartan medoxomil | Missing trityl protection | Higher AT1 affinity (IC₅₀ 0.6 nM) |
| Valsartan | Tetrazole unprotected | Faster renal clearance |
| Ethyl 4-(2-hydroxypropan-2-yl) analogue | Hydroxypropyl substitution | Improved aqueous solubility |
The trityl group in Ethyl 5-acetyl-2-propyl-1-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate confers superior metabolic stability compared to unprotected analogues, extending plasma half-life in preclinical models.
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